molecular formula C18H19Cl2NO2 B1440446 N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040683-97-3

N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1440446
M. Wt: 352.3 g/mol
InChI Key: KPNYBCFHPKZZKL-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (DCFTA) is a novel synthetic compound with potential for a variety of applications in scientific research. It is a derivative of aniline and contains three chlorine atoms and a tetrahydro-2-furanylmethoxy group. DCFTA has been studied for its ability to bind to proteins, as well as its biochemical and physiological effects.

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

Aniline and its metabolites have been studied for their genotoxic potential, which might explain the occurrence of spleen tumors in rats as a result of primary genetic activity. Most results, especially those from validated and well-performed studies, did not indicate a potential of aniline to induce gene mutations. However, there is evidence of clastogenic activity in vivo confined to dose levels close to lethality due to hematotoxic effects. The major metabolites for experimental animals and humans seem to have a potential for inducing chromosomal damage in vitro and, at relatively high dose levels, also in vivo (Bomhard & Herbold, 2005).

Chemical Fixation of CO2 with Aniline Derivatives

The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents a straightforward protocol for using carbon dioxide as a C1 feedstock in organic synthesis. This approach provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. Such research indicates the potential of aniline derivatives in contributing to sustainable chemical synthesis processes (Vessally et al., 2017).

Synthesis and Structural Properties of Novel Compounds

The reaction of chloral with substituted anilines led to the formation of novel substituted compounds, highlighting the versatility of anilines in synthetic organic chemistry. Such studies underscore the potential for creating a diverse range of chemical structures with aniline derivatives, which could extend to compounds similar to N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (Issac & Tierney, 1996).

properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c19-14-8-13(9-15(20)10-14)11-21-17-5-1-2-6-18(17)23-12-16-4-3-7-22-16/h1-2,5-6,8-10,16,21H,3-4,7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNYBCFHPKZZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NCC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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